molecular formula C19H19NO3 B1252443 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- CAS No. 146680-78-6

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-

Cat. No.: B1252443
CAS No.: 146680-78-6
M. Wt: 309.4 g/mol
InChI Key: NTRKEYLXTPNPIY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 . This compound is known for its unique structure, which includes a benzopyran core with a diethylamino phenyl group and a hydroxy group attached. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- involves several steps. . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- has several scientific research applications:

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- can be compared with other similar compounds such as:

    Chromone: A simpler benzopyran derivative without the diethylamino and hydroxy groups.

    Flavonoids: A class of compounds with a similar benzopyran core but with different substituents, known for their antioxidant properties.

    Isoflavones: Similar to flavonoids but with a different substitution pattern, often found in plants and studied for their health benefits.

The uniqueness of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, commonly referred to as 2-(4-(diethylamino)phenyl)-3-hydroxychromone , is a synthetic compound belonging to the benzopyran family. This compound exhibits a unique structure that includes a diethylamino group and a hydroxyl group, which contribute to its potential biological activities. The molecular formula is C17H19N1O3, and its molecular weight is approximately 297.34 g/mol.

The synthesis of this compound typically involves multi-step reactions, including the Pechmann condensation reaction. Reaction conditions often utilize organic solvents like ethanol or methanol and may require heating to facilitate the process. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.

Biological Activities

Research indicates that 4H-1-Benzopyran-4-one derivatives demonstrate a wide range of biological activities:

  • Antioxidant Properties : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that they may inhibit inflammatory pathways, contributing to their therapeutic potential in conditions characterized by inflammation.
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development.

The specific mechanisms through which 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- exerts its biological effects are not fully elucidated. However, it is hypothesized that the diethylamino group enhances its interaction with biological targets, potentially influencing enzyme activities involved in key metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar benzopyran derivatives:

  • Inhibition of Monoamine Oxidases (MAOs) : A related study on halogenated coumarin–chalcones demonstrated significant inhibitory effects on MAOs, suggesting that benzopyran derivatives can modulate neurotransmitter levels by inhibiting these enzymes .
  • Cytotoxicity Studies : In vitro studies using various cancer cell lines have shown that compounds structurally similar to 4H-1-Benzopyran-4-one exhibit significant cytotoxicity, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Research has indicated that some benzopyran derivatives can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress in neuronal cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of 4H-1-Benzopyran-4-one, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(4-(dimethylamino)phenyl)-3-hydroxychromen-4-oneC17H15N1O3Contains dimethylamino; studied for similar biological activities.
7-HydroxycoumarinC9H6O3Known for strong antioxidant properties; serves as a reference compound in biological studies.
6,7-DihydroxycoumarinC9H6O5Exhibits anticoagulant activity; structurally related but with additional hydroxyl groups.

This table highlights the diversity within the benzopyran class and emphasizes how specific substituents may influence biological activity.

Properties

IUPAC Name

2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKEYLXTPNPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477337
Record name 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146680-78-6
Record name 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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